molecular formula C7H7N2+ B14506284 Benzenediazonium, 3-methyl- CAS No. 63815-25-8

Benzenediazonium, 3-methyl-

Cat. No.: B14506284
CAS No.: 63815-25-8
M. Wt: 119.14 g/mol
InChI Key: SKWRCBCRAMCCHZ-UHFFFAOYSA-N
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Description

3-Methylbenzenediazonium is a diazonium salt derivative of benzene where a methyl group is substituted at the meta position (C3) of the aromatic ring. Diazonium salts, including benzenediazonium derivatives, are critical intermediates in organic synthesis, particularly in azo coupling reactions for dyes, pharmaceuticals, and polymers.

Diazonium salts are typically unstable and require low-temperature handling. The methyl group at the meta position may influence stability, solubility, and electronic properties compared to other substituents (e.g., chloro, amino, or methoxy groups) .

Properties

IUPAC Name

3-methylbenzenediazonium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N2/c1-6-3-2-4-7(5-6)9-8/h2-5H,1H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWRCBCRAMCCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)[N+]#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452840
Record name Benzenediazonium, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63815-25-8
Record name Benzenediazonium, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Benzenediazonium, 3-methyl- typically involves the diazotization of 3-methylaniline. The process includes the following steps:

Chemical Reactions Analysis

Benzenediazonium, 3-methyl- undergoes a variety of chemical reactions, making it a valuable intermediate in organic synthesis:

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the benzenediazonium ring significantly alter reactivity:

Compound Substituent Position Key Properties
3-Methylbenzenediazonium C3 (meta) Electron-donating methyl group enhances stability; may reduce electrophilicity.
4-(Hydroxymethyl)benzenediazonium C4 (para) Hydroxymethyl group increases polarity and solubility; metabolically active .
3-Chloro-4-(diethylamino)benzenediazonium C3 (meta), C4 (para) Electron-withdrawing Cl and donating diethylamino groups create balanced reactivity for azo dyes .
Benzenediazonium tetrafluoroborate Unsubstituted Benchmark compound for azo coupling; high reactivity but low thermal stability .

The meta-methyl group in 3-methylbenzenediazonium likely reduces steric hindrance compared to bulkier substituents (e.g., diethylamino groups), facilitating coupling reactions. However, its electron-donating nature may slow electrophilic substitution compared to electron-withdrawing substituents like chloro .

Research Findings and Data Gaps

Key research gaps include:

  • Thermodynamic Data : Melting points, decomposition temperatures, and solubility parameters for 3-methyl derivatives.
  • Reactivity Studies: Comparative analysis of coupling efficiency with phenols, amines, and thiophenes.
  • Toxicity Profile : Absence of metabolic or environmental impact data.

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